molecular formula C14H10FN3OS B5728057 N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide

N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide

Cat. No. B5728057
M. Wt: 287.31 g/mol
InChI Key: WYKZCVMXQPOSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide, also known as BFH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BFH is a heterocyclic compound that contains a benzothiazole ring and a hydrazide functional group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide is not fully understood. However, studies have suggested that N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide may act by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide has also been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer activity, N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide has been reported to exhibit anti-inflammatory and antioxidant activity. N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.

Advantages and Limitations for Lab Experiments

N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide is also highly selective and sensitive towards copper ions, making it a potential candidate for the detection of copper ions in biological and environmental samples. However, N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide also has some limitations. It has been reported to exhibit low solubility in water, which may limit its potential applications in biological systems. N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide also has a relatively short half-life, which may limit its effectiveness as an anticancer agent.

Future Directions

There are several future directions for the study of N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide. One potential direction is the development of N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide-based fluorescent probes for the detection of copper ions in biological and environmental samples. Another direction is the development of N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide-based anticancer drugs with improved solubility and longer half-life. Further studies are also needed to fully understand the mechanism of action of N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide and its potential applications in scientific research.

Synthesis Methods

N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide can be synthesized using various methods, including the reaction of 2-fluorobenzohydrazide with 2-aminobenzothiazole in the presence of a catalyst and solvent. This method has been reported to yield high purity N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide with a good yield. Other methods involve the reaction of 2-fluorobenzohydrazide with thiosemicarbazide or the reaction of 2-aminobenzothiazole with 2-fluorobenzoyl chloride. These methods have also been reported to yield high purity N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide with reasonable yields.

Scientific Research Applications

N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide has been studied for its potential applications in scientific research. One of the most promising applications of N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide is as a fluorescent probe for the detection of copper ions. N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide has been reported to exhibit high selectivity and sensitivity towards copper ions, making it a potential candidate for the detection of copper ions in biological and environmental samples. N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide has also been studied for its potential applications in cancer research. N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-1,3-benzothiazol-2-yl-2-fluorobenzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-10-6-2-1-5-9(10)13(19)17-18-14-16-11-7-3-4-8-12(11)20-14/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKZCVMXQPOSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=NC3=CC=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide

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